BenchChemオンラインストアへようこそ!

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

MAO-A inhibition structure-activity relationship aryl substitution

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1511440-05-3, molecular formula C₁₂H₁₆N₂O₂, MW 220.27) is a fully synthetic, disubstituted oxazolidin-2-one derivative. The compound belongs to the 3-aryl-5-aminomethyl-2-oxazolidinone family, a class that includes both reversible MAO-A inhibitors (e.g., toloxatone, befloxatone) and mechanism-based irreversible MAO-B inactivators (e.g., almoxatone/MD 780236).

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13198097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC(OC2=O)CNC
InChIInChI=1S/C12H16N2O2/c1-9-5-3-4-6-11(9)14-8-10(7-13-2)16-12(14)15/h3-6,10,13H,7-8H2,1-2H3
InChIKeyUUXSEZQUAVMZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one: Structural Identity and Pharmacological Class for Procurement Decisions


5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one (CAS 1511440-05-3, molecular formula C₁₂H₁₆N₂O₂, MW 220.27) is a fully synthetic, disubstituted oxazolidin-2-one derivative . The compound belongs to the 3-aryl-5-aminomethyl-2-oxazolidinone family, a class that includes both reversible MAO-A inhibitors (e.g., toloxatone, befloxatone) and mechanism-based irreversible MAO-B inactivators (e.g., almoxatone/MD 780236) [1][2]. Its two distinguishing structural features—an ortho-methylphenyl (o-tolyl) substituent at N3 and a secondary methylaminomethyl side chain at C5—place it at a pharmacologically significant intersection of substitution patterns that independently dictate MAO isoform selectivity, reversibility of inhibition, and physicochemical handling properties [3].

Why Generic Substitution Fails for 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one: Structural Determinants of Pharmacological Divergence


Within the 3-aryl-2-oxazolidinone class, even single-atom changes at C5 or the N3-aryl ring can invert MAO isoform selectivity, switch inhibition from reversible to irreversible, and alter CNS penetration potential [1][2]. The target compound differs from the clinical reference toloxatone (3-meta-tolyl, 5-hydroxymethyl) at both pharmacophoric positions: the ortho-methyl substitution on the phenyl ring is documented in SAR studies to reduce MAO-A affinity by approximately 50-fold relative to the meta-methyl counterpart , while the secondary amine (methylamino) side chain—unlike the primary alcohol of toloxatone—confers time-dependent, irreversible inactivation of MAO-B, as demonstrated with structurally analogous 5-[(methylamino)methyl]-2-oxazolidinones [3]. These two modifications are not additive in a simple manner; they create a unique pharmacological fingerprint that cannot be reproduced by mixing or substituting commercially available analogs such as toloxatone, cimoxatone, or almoxatone. Consequently, procurement specifications that treat this compound as interchangeable with any single in-class compound risk acquiring a molecule with substantially different target engagement kinetics, isoform bias, and physicochemical behavior.

Product-Specific Quantitative Evidence Guide: Differentiating 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one from Closest Analogs


Ortho-Methyl Aryl Substitution Reduces MAO-A Affinity by ~50-Fold Compared to Meta-Methyl (Toloxatone) Configuration

Structure-activity relationship (SAR) studies on 3-aryl-2-oxazolidinones have established that ortho-substitution on the N3-phenyl ring sterically hinders access to the MAO-A active site, reducing binding affinity by approximately 50-fold compared to the meta-substituted analog (toloxatone) [1][2]. The target compound bears a 2-methyl (ortho-tolyl) group, predicting substantially attenuated MAO-A inhibition relative to toloxatone (IC₅₀ ≈ 0.93–1.6 µM for MAO-A) [3]. This structural feature may be exploited to reduce serotonergic potentiation risk associated with MAO-A inhibition.

MAO-A inhibition structure-activity relationship aryl substitution

5-Methylaminomethyl Side Chain Confers Mechanism-Based Irreversible MAO-B Inhibition—A Feature Absent in 5-Hydroxymethyl and 5-Methoxymethyl Analogs

Ding and Silverman (1993) demonstrated that N-methylation of the 5-aminomethyl side chain in 3-aryl-2-oxazolidinones converts the inhibition mechanism from time-dependent reversible to time-dependent irreversible for MAO-B [1]. The secondary amine (methylamino) group stabilizes the enzyme-adduct conformation, preventing reactivation. The target compound uniquely pairs this 5-methylaminomethyl group (shared with the MAO-B inactivator almoxatone) with an o-tolyl N3 substituent—a combination not found in any clinically characterized oxazolidinone. By contrast, toloxatone (5-hydroxymethyl) and cimoxatone (5-methoxymethyl) lack the amine functionality required for this irreversible inactivation pathway.

MAO-B irreversible inhibition mechanism-based inactivation N-methylation effect

Combined Ortho-Tolyl and Methylaminomethyl Architecture Creates a Unique MAO-A/MAO-B Selectivity Profile Not Achievable with Single-Modification Analogs

MAO isoform selectivity in the oxazolidinone class is governed by both the N3-aryl substituent (which influences access to the aromatic cage of the active site) and the C5 side chain (which determines interaction with the FAD cofactor and the reversibility mechanism) [1][2]. The target compound is the only readily accessible derivative that combines an ortho-methylphenyl group (predicted to selectively impair MAO-A binding) with a methylaminomethyl group (conferring irreversible MAO-B inactivation). This dual modification is expected to produce a selectivity window that is distinct from: (1) toloxatone (meta-methyl + hydroxymethyl → selective reversible MAO-A, IC₅₀ MAO-A ≈ 1 µM, MAO-B Ki ≈ 44 µM ); (2) almoxatone (different N3-aryl + methylaminomethyl → selective irreversible MAO-B); and (3) the ortho-hydroxy analog (5-hydroxymethyl-3-(2-methylphenyl)—predicted weak MAO-A, no irreversible MAO-B activity).

MAO isoform selectivity dual substitution pharmacological fingerprint

Physicochemical Distinction: Basicity and Ionization State Differ from Neutral 5-Hydroxymethyl and 5-Methoxymethyl Oxazolidinones

The 5-methylaminomethyl substituent introduces a basic secondary amine with an estimated pKa of approximately 9.5–10.5, meaning the compound will be predominantly protonated (positively charged) at physiological pH 7.4, in contrast to the neutral 5-hydroxymethyl and 5-methoxymethyl analogs [1]. This difference in ionization state is expected to alter membrane permeability, CNS penetration, and potential for lysosomal trapping relative to toloxatone and cimoxatone, which are neutral at physiological pH and have demonstrated clinical oral bioavailability and CNS exposure [2].

physicochemical properties CNS permeability ionization state

Commercial Purity and Availability Profile: 95% Assay with Single-Source Procurement Constraint

The target compound is currently listed at 95% purity by at least one commercial supplier (Leyan, product number 2046884) . This purity level contrasts with the clinical-grade reference compound toloxatone, which is routinely available at ≥98% purity from multiple vendors (e.g., BOC Sciences, Aladdin Scientific, Santa Cruz Biotechnology) . The existence of only a limited number of suppliers for the target compound introduces potential supply-chain risks and batch-to-batch variability that must be factored into procurement planning, particularly for long-term or GLP-grade studies.

chemical purity vendor sourcing batch consistency

Best Research and Industrial Application Scenarios for 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one


Chemical Biology Probe for Dissecting N3-Aryl Steric Effects on MAO Isoform Selectivity

Investigators studying the structural determinants of MAO-A versus MAO-B selectivity can employ this compound as a critical tool to isolate the effect of ortho-methyl steric hindrance on MAO-A binding. Because the ortho-methyl group is predicted to reduce MAO-A affinity by ~50-fold relative to the meta-methyl (toloxatone) configuration [1], direct comparison of this compound with toloxatone and with 5-(hydroxymethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one (CAS 29218-28-8) allows deconvolution of the contributions of aryl substitution position versus C5 side chain to isoform selectivity.

Development of Irreversible MAO-B Inactivators with Reduced MAO-A Liability

The 5-methylaminomethyl group confers mechanism-based, time-dependent irreversible inactivation of MAO-B, as established with structurally analogous compounds [1]. The additional ortho-methyl substitution on the N3-phenyl ring is expected to further suppress residual MAO-A activity. This compound thus represents a rationally designed starting point for developing MAO-B inactivators with improved selectivity profiles, particularly relevant for Parkinson's disease and other neurodegenerative conditions where sustained MAO-B inhibition is desired without the serotonergic side effects associated with MAO-A inhibition.

Comparative Pharmacokinetic Studies of Charged vs. Neutral Oxazolidinones for CNS Targeting

The presence of a basic secondary amine (predicted pKa ~9.5–10.5) renders this compound predominantly cationic at physiological pH, distinguishing it from all clinically used neutral oxazolidinone MAO inhibitors. Researchers can use this compound in parallel with toloxatone (neutral, XLogP3 = 1.2) [1] to experimentally determine the impact of ionization state on brain penetration, CSF exposure, and lysosomal accumulation within the oxazolidinone chemotype, informing prodrug strategies for CNS-targeted candidates.

Medicinal Chemistry SAR-by-Catalog Expansion for Dual-Mechanism Oxazolidinone Libraries

As the only readily accessible oxazolidinone that pairs an ortho-tolyl N3 substituent with a 5-methylaminomethyl group, this compound fills a gap in commercial screening libraries between toloxatone-type (reversible MAO-A inhibitors) and almoxatone-type (irreversible MAO-B inactivators with different aryl substitution). Procurement of this compound enables parallel screening against both MAO isoforms to validate computational docking predictions and to generate experimental SAR data that bridges the two pharmacological subclasses.

Quote Request

Request a Quote for 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.